![molecular formula C22H26N4O6 B057425 (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid CAS No. 118537-33-0](/img/structure/B57425.png)
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid, also known as QNZ-46, is a synthetic compound that has shown promising results in scientific research. QNZ-46 is a quinazoline-based molecule that has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of cell growth and survival and is often overactive in cancer cells. This compound binds to the NF-κB transcription factor, preventing it from entering the nucleus and activating genes involved in cell growth and survival. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various disease states. This compound has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, allowing for reproducible results. In addition, this compound has been extensively studied in scientific research, providing a wealth of information on its properties and potential uses. However, this compound also has limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-cancer cells are not well understood.
Direcciones Futuras
There are several future directions for the study of (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid. One potential direction is the development of this compound analogs that have improved properties for cancer treatment and anti-inflammatory therapy. Another direction is the study of this compound in combination with other cancer drugs to improve its efficacy. Finally, the study of this compound in non-cancer disease states, such as neurodegenerative diseases, could provide valuable insights into its potential therapeutic uses.
Métodos De Síntesis
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid is synthesized through a multistep process that involves the reaction of various reagents under controlled conditions. The synthesis method of this compound has been described in detail in scientific literature, and it involves the use of several organic solvents and reagents, including but not limited to, acetic anhydride, ethyl acetate, and triethylamine. The final product is purified using column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid has been studied extensively in scientific research for its potential use in cancer treatment and as an anti-inflammatory agent. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. This pathway is involved in the regulation of cell growth and survival and is often overactive in cancer cells. This compound has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
118537-33-0 |
|---|---|
Fórmula molecular |
C22H26N4O6 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N4O6/c23-22-25-16-8-5-13(11-15(16)20(30)26-22)2-1-12-3-6-14(7-4-12)19(29)24-17(21(31)32)9-10-18(27)28/h3-4,6-7,13,17H,1-2,5,8-11H2,(H,24,29)(H,27,28)(H,31,32)(H3,23,25,26,30)/t13-,17+/m1/s1 |
Clave InChI |
TXHRVJYDANXEGJ-DYVFJYSZSA-N |
SMILES isomérico |
C1CC2=C(C[C@@H]1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C(N2)N |
SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(=N2)N |
SMILES canónico |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C(N2)N |
Sinónimos |
5,8,10-trideaza-5,6,7,8-tetrahydrofolate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



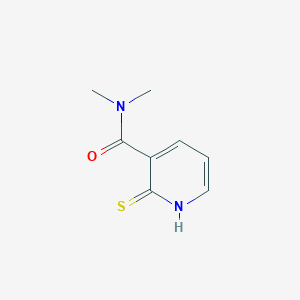

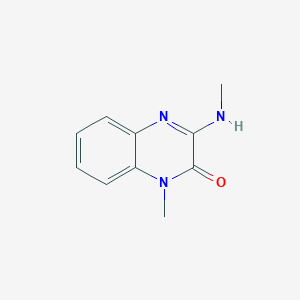
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)

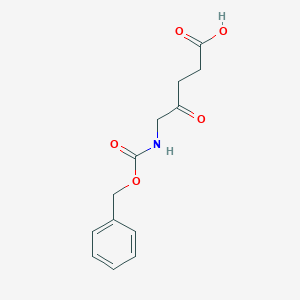
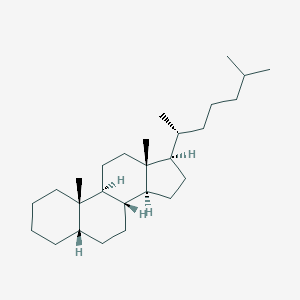
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
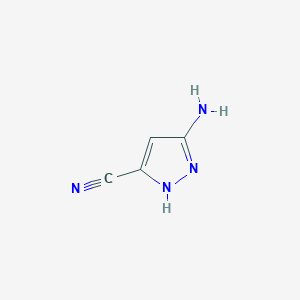


![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

